molecular formula C14H11NO B030713 5H,7H-Dibenzo[b,d]azepin-6-one CAS No. 20011-90-9

5H,7H-Dibenzo[b,d]azepin-6-one

Cat. No. B030713
CAS RN: 20011-90-9
M. Wt: 209.24 g/mol
InChI Key: XENVIBFIIPSBJW-UHFFFAOYSA-N
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Patent
US07579464B2

Procedure details

AlCl3 (12.1 g) was added to a solution of N-biphenyl-2-yl-2-chloro-acetamide (9.9 g) in 1,3-dichlorobenzene (99 mL). The reaction mixture was stirred for 24 hours at 170° C., cooled to 0° C. and poured into ice-water (1500 mL). The suspension obtained was filtered off, the precipitate washed with water (250 mL), 2 portions of hexane/dichloromethane 4:1 (25 mL), 2 portions of water (125 mL) and 2 portions of hexane (25 mL) affording 5H,7H-dibenzo[b,d]azepin-6-one (6.9 g, 82.5%) as an off-white powder.
Name
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
99 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH:11][C:12](=[O:15])[CH2:13]Cl>ClC1C=CC=C(Cl)C=1>[CH:10]1[C:5]2[C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[CH2:13][C:12](=[O:15])[NH:11][C:6]=2[CH:7]=[CH:8][CH:9]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
9.9 g
Type
reactant
Smiles
C1(=C(C=CC=C1)NC(CCl)=O)C1=CC=CC=C1
Name
Quantity
99 mL
Type
solvent
Smiles
ClC1=CC(=CC=C1)Cl
Step Two
Name
ice water
Quantity
1500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 hours at 170° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The suspension obtained
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
the precipitate washed with water (250 mL), 2 portions of hexane/dichloromethane 4:1 (25 mL), 2 portions of water (125 mL) and 2 portions of hexane (25 mL)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1=CC=CC=2NC(CC3=C(C21)C=CC=C3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 82.5%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.